molecular formula C22H25N5O B11253551 N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide

Cat. No.: B11253551
M. Wt: 375.5 g/mol
InChI Key: AFIMDETTYZRQCQ-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide is an organic compound belonging to the class of aromatic anilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with an aromatic group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenylamino group. The final step involves the attachment of the pentanamide moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit DNA replication and transcription. Additionally, it can interact with proteins involved in cell signaling pathways, leading to the inhibition of tumor growth and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit angiogenesis and DNA cleavage makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]pentanamide

InChI

InChI=1S/C22H25N5O/c1-3-4-10-21(28)25-18-11-13-19(14-12-18)26-22-23-16(2)15-20(27-22)24-17-8-6-5-7-9-17/h5-9,11-15H,3-4,10H2,1-2H3,(H,25,28)(H2,23,24,26,27)

InChI Key

AFIMDETTYZRQCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=CC=C3)C

Origin of Product

United States

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